

# In-Depth Technical Guide to Deuteroferriheme: Structure, Molecular Weight, and Experimental Analysis

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## Compound of Interest

Compound Name: *Deuteroferriheme*

Cat. No.: *B1228466*

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## Introduction

**Deuteroferriheme**, a derivative of heme, plays a crucial role as a research tool in the study of heme metabolism, peroxidase and heme oxygenase activity, and the development of novel therapeutic agents. Its structure, lacking the vinyl groups present in protoporphyrin IX, offers unique properties for investigating the chemical and biological roles of the heme macrocycle. This technical guide provides a comprehensive overview of the structure and molecular weight of **deuteroferriheme**, alongside detailed experimental protocols for its characterization and a visualization of its involvement in the heme degradation pathway.

## Deuteroferriheme: Structure and Molecular Properties

**Deuteroferriheme**, also known as deuterohemin or Fe(III) Deuteroporphyrin IX chloride, is a porphyrin compound where an iron atom in the +3 oxidation state (ferric iron) is coordinated within a deuteroporphyrin IX macrocycle. The deuteroporphyrin IX core is characterized by the absence of the two vinyl groups at positions 2 and 4, which are present in the more common protoporphyrin IX. These positions are instead substituted with hydrogen atoms. The ferric iron is typically coordinated with a chloride ion as an axial ligand.

The key quantitative data for **deuteroferriheme** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>30</sub> H <sub>28</sub> ClFeN <sub>4</sub> O <sub>4</sub>	[1][2][3]
Molecular Weight	599.9 g/mol	[1][2][4][5][6]
Exact Mass	599.114844 Da	[1]
Synonyms	Deutero-hemin, Deuterohemin, Fe(III) Deuteroporphyrin IX chloride	[1][2][6]
CAS Number	21007-21-6	[1][4][5]

## Experimental Protocols

The determination of the structure and molecular weight of **deuteroferriheme** relies on several key analytical techniques. Below are detailed methodologies for these essential experiments.

### Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry is a soft ionization technique ideal for determining the molecular weight of thermally labile molecules like metalloporphyrins.

Methodology:

- Sample Preparation:
  - Prepare a stock solution of **deuteroferriheme** at a concentration of 1 mg/mL in a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation and improves ionization efficiency.
  - Further dilute the stock solution to a final concentration of 10-50 µM in the same solvent system immediately before analysis.

- Instrumentation and Parameters:
  - Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass determination.
  - Ionization Mode: Positive ion mode is typically used for the analysis of heme compounds.
  - Capillary Voltage: Set the capillary voltage to 3.5 - 4.5 kV.
  - Nebulizing Gas (Nitrogen) Flow Rate: Adjust to 8 - 12 L/min.
  - Drying Gas (Nitrogen) Temperature: Set to 300 - 350 °C.
  - Mass Range: Scan a mass-to-charge ( $m/z$ ) range of 100 - 1000.
- Data Acquisition and Analysis:
  - Inject the sample solution into the ESI source at a flow rate of 5-10  $\mu\text{L}/\text{min}$ .
  - Acquire the mass spectrum. The expected primary ion will be the molecular ion  $[\text{M}-\text{Cl}]^+$ , corresponding to the **deuteroferriheme** cation.
  - Analyze the resulting spectrum to determine the  $m/z$  of the most abundant isotopic peak. The high-resolution instrument will allow for the confirmation of the elemental composition based on the exact mass and isotopic pattern.

## Structural Elucidation by X-ray Crystallography

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.

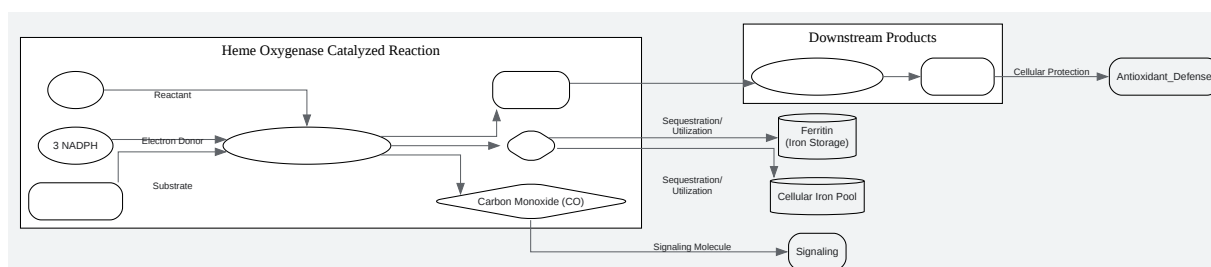
Methodology:

- Crystallization:
  - Dissolve high-purity **deuteroferriheme** in a minimal amount of a suitable solvent, such as a mixture of pyridine and water or dimethyl sulfoxide (DMSO).

- Employ the vapor diffusion method for crystallization. Set up hanging or sitting drops containing a 1:1 ratio of the **deuteroferriheme** solution and a precipitant solution.
- Screen a variety of precipitant solutions. A common starting point for metalloporphyrins is a solution containing a high concentration of a salt (e.g., 1.0 - 2.0 M ammonium sulfate or sodium chloride) and a buffer to maintain a stable pH (e.g., 0.1 M Tris-HCl at pH 7.5 - 8.5).
- Incubate the crystallization plates at a constant temperature, typically 4°C or 18-20°C, and monitor for crystal growth over several days to weeks.
- Data Collection:
  - Carefully mount a suitable single crystal on a goniometer head.
  - Cool the crystal in a stream of cold nitrogen gas (cryo-cooling) to approximately 100 K to minimize radiation damage.
  - Expose the crystal to a monochromatic X-ray beam, typically from a synchrotron source for higher resolution.
  - Collect a series of diffraction images as the crystal is rotated.
- Structure Determination and Refinement:
  - Process the diffraction data to determine the unit cell parameters and space group.
  - Solve the phase problem using methods such as molecular replacement if a similar structure is known, or direct methods.
  - Build an initial atomic model into the resulting electron density map.
  - Refine the model against the experimental data to improve its accuracy, resulting in a final three-dimensional structure with atomic coordinates.

## Signaling Pathway and Experimental Workflow Visualization

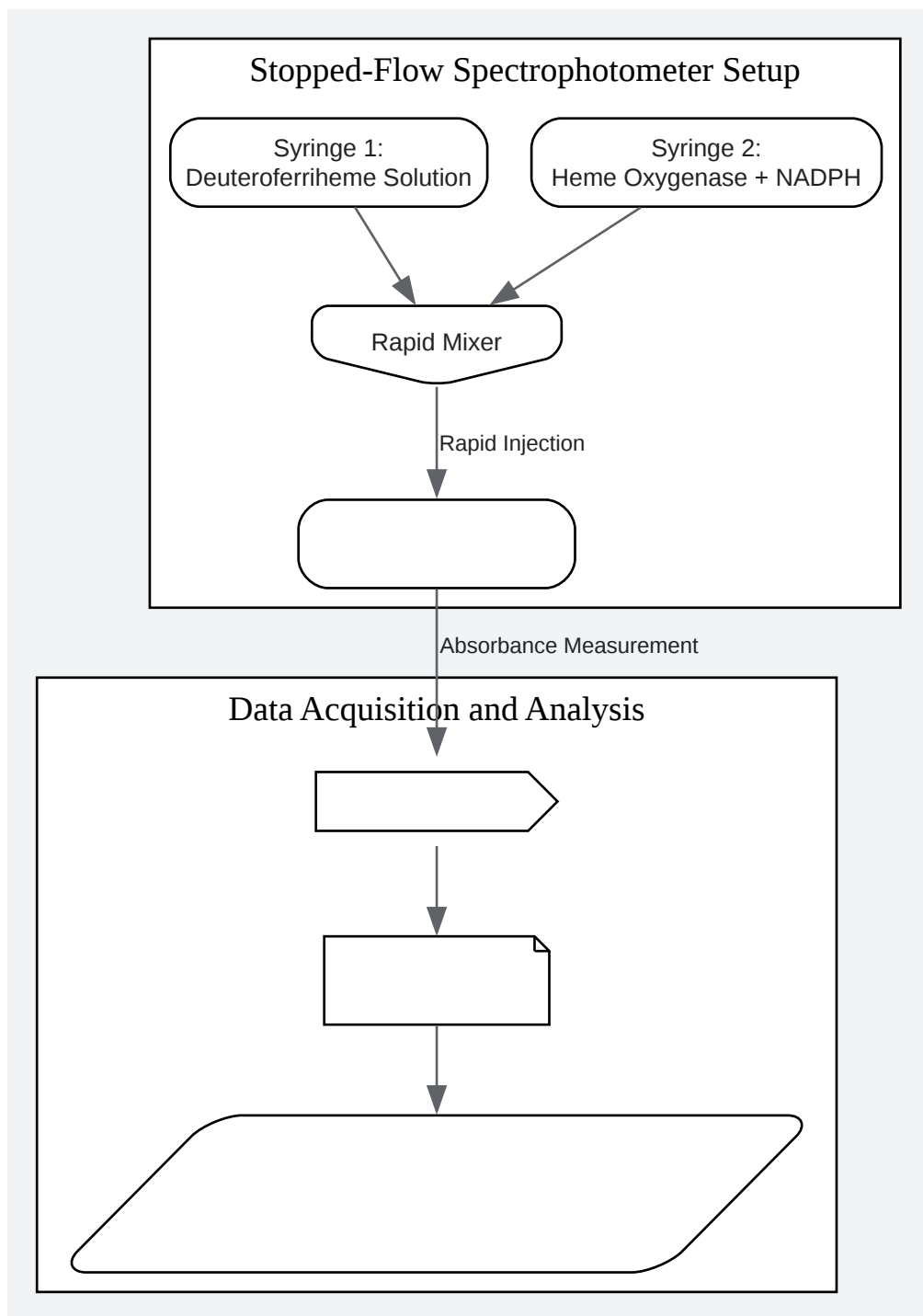
**Deuteroferriheme** is often used as a substrate analog for heme in studies of the heme degradation pathway, which is catalyzed by the enzyme heme oxygenase. This pathway is critical for iron homeostasis and the production of the antioxidant bilirubin.



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Caption: Heme degradation pathway with **deuteroferriheme** as a substrate analog.

The experimental workflow for studying the kinetics of **deuteroferriheme** degradation by heme oxygenase often involves stopped-flow spectrophotometry.



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Caption: Workflow for kinetic analysis using stopped-flow spectrophotometry.

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